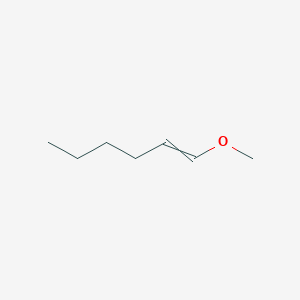
1-Methoxyhex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxyhex-1-ene is an organic compound with the molecular formula C7H14O. It is an alkene with a methoxy group attached to the first carbon of the hexene chain. This compound is a colorless liquid and is known for its reactivity due to the presence of both the double bond and the ether functional group.
Preparation Methods
1-Methoxyhex-1-ene can be synthesized through various methods. One common synthetic route involves the reaction of 1-hexene with methanol in the presence of an acid catalyst. This process typically requires controlled reaction conditions to ensure the selective formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Methoxyhex-1-ene undergoes several types of chemical reactions, including:
Electrophilic Addition Reactions: The double bond in this compound can react with electrophiles such as hydrogen halides (HX) to form haloalkanes.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form epoxides or diols.
Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methoxyhex-1-ene has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Methoxyhex-1-ene exerts its effects involves its reactivity with various molecular targets. The double bond allows for electrophilic addition reactions, while the methoxy group can participate in nucleophilic substitution reactions. These interactions can affect molecular pathways and lead to the formation of different products.
Comparison with Similar Compounds
1-Methoxyhex-1-ene can be compared with other similar compounds such as 1-Methoxyhexane and 1-Hexene. While 1-Methoxyhexane lacks the double bond, making it less reactive in electrophilic addition reactions, 1-Hexene does not have the methoxy group, limiting its reactivity in nucleophilic substitution reactions. The presence of both functional groups in this compound makes it unique and versatile in various chemical reactions.
Similar compounds include:
1-Methoxyhexane: An ether without the double bond.
1-Hexene: An alkene without the methoxy group.
2-Methoxyhex-1-ene: A positional isomer with the methoxy group on the second carbon.
Properties
CAS No. |
78227-51-7 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
1-methoxyhex-1-ene |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7-8-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
WGEZRMDYBXGPFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















